5-chloro-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]-1,3-benzoxazole
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Overview
Description
5-chloro-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]-1,3-benzoxazole is a complex organic compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]-1,3-benzoxazole typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Benzoxazole Core: The benzoxazole core can be synthesized by the cyclization of 2-aminophenol with a carboxylic acid derivative under acidic conditions.
Introduction of the Chlorine Atom: Chlorination of the benzoxazole core can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Piperidine and Morpholine Moieties: The piperidine-1-carbonyl and morpholin-4-yl groups can be introduced through nucleophilic substitution reactions, often using appropriate amine derivatives and coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes may be employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]-1,3-benzoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine or alcohol derivatives.
Substitution: Formation of substituted benzoxazole derivatives with various functional groups.
Scientific Research Applications
5-chloro-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]-1,3-benzoxazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Material Science: The compound is explored for its use in the development of advanced materials, including polymers and coatings.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 5-chloro-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]-1,3-benzoxazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The compound’s structure allows it to bind to active sites, disrupting normal biological functions and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-(piperidine-1-carbonyl)-1,3-benzoxazole: Lacks the chlorine atom, which may affect its reactivity and biological activity.
5-chloro-2-(morpholin-4-yl)-1,3-benzoxazole: Lacks the piperidine-1-carbonyl group, potentially altering its pharmacokinetic properties.
Uniqueness
5-chloro-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]-1,3-benzoxazole is unique due to the presence of both piperidine-1-carbonyl and morpholin-4-yl groups, which confer distinct chemical and biological properties. The chlorine atom further enhances its reactivity, making it a versatile compound for various applications.
Properties
IUPAC Name |
[4-(5-chloro-1,3-benzoxazol-2-yl)morpholin-2-yl]-piperidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O3/c18-12-4-5-14-13(10-12)19-17(24-14)21-8-9-23-15(11-21)16(22)20-6-2-1-3-7-20/h4-5,10,15H,1-3,6-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSZCDWOGVBLICK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2CN(CCO2)C3=NC4=C(O3)C=CC(=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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